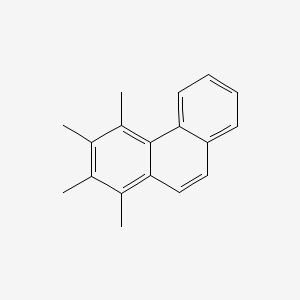
1,2,3,4-Tetramethylphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 It is a derivative of phenanthrene, characterized by the presence of four methyl groups attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene using methylating agents under acidic conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can be employed to introduce methyl groups at the desired positions on the phenanthrene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro- or halogen-substituted phenanthrene derivatives.
Scientific Research Applications
1,2,3,4-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of polycyclic aromatic hydrocarbons (PAHs) and their reactivity.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetramethylphenanthrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. Pathways involved may include oxidative stress response and metabolic activation.
Comparison with Similar Compounds
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of methyl groups.
1,2,3,4-Tetrahydrophenanthrene: A hydrogenated derivative of phenanthrene.
Uniqueness: 1,2,3,4-Tetramethylphenanthrene is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and physical properties compared to other phenanthrene derivatives.
Properties
CAS No. |
4466-77-7 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,2,3,4-tetramethylphenanthrene |
InChI |
InChI=1S/C18H18/c1-11-12(2)14(4)18-16(13(11)3)10-9-15-7-5-6-8-17(15)18/h5-10H,1-4H3 |
InChI Key |
OGWJPJREDQYLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C=CC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
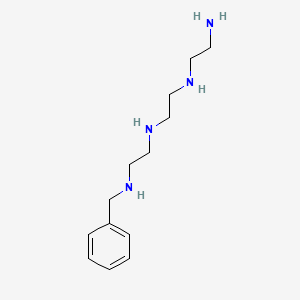
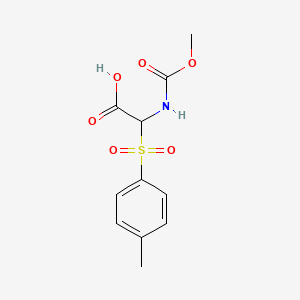
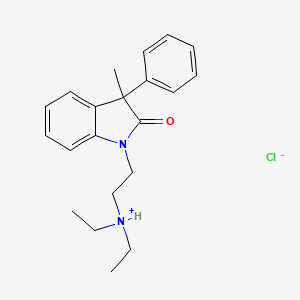

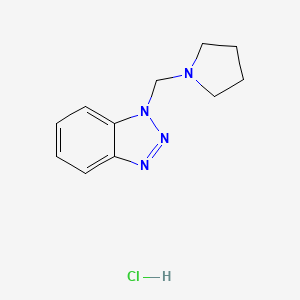
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)

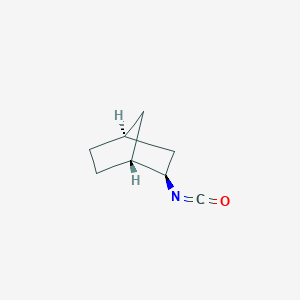
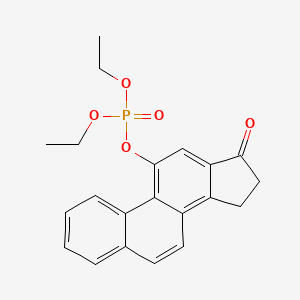
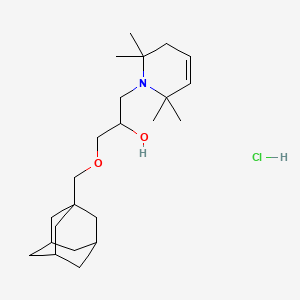
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
